(3-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride
Description
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]piperidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.ClH/c13-11-4-1-3-10(7-11)8-15-12-5-2-6-14-9-12;/h1,3-4,7,12,14-15H,2,5-6,8-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCCTIUBWQMJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC(=CC=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Synthesis
The piperidine core is typically synthesized via ring-closure reactions of haloalkylamine precursors. For example, 5-chloro-2-hydroxypentylamine hydrochlorate undergoes base-mediated cyclization in aqueous NaOH (10–15°C), yielding 3-hydroxypiperidine in 85% yield after vacuum distillation. This method avoids expensive catalysts and uses water as a solvent, aligning with green chemistry principles.
Mechanistic Insight :
The reaction proceeds through nucleophilic substitution, where the hydroxyl group displaces the chloride, forming the six-membered ring. Elevated temperatures (40–50°C) enhance reaction rates but require careful pH control to prevent decomposition.
Introduction of the 3-Fluoro-benzyl Group
The 3-fluoro-benzyl moiety is introduced via N-alkylation using 3-fluoro-benzyl chloride or bromide. A patent detailing paliperidone synthesis provides a relevant analogy:
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Conditions : K2CO3 (1.5 eq), KI (catalytic), acetonitrile, 60°C.
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Procedure : Piperidine derivatives react with 3-fluoro-benzyl halides over 24–48 hours, followed by solvent distillation and aqueous workup.
Optimization Notes :
Amine Formation and Hydrochloride Salt Preparation
Amine Generation :
3-Hydroxypiperidine intermediates are converted to amines via Mitsunobu reactions (using DIAD/Ph3P) or reductive amination (NaBH4/MeOH). For instance, treating 3-hydroxypiperidine with phthalimide under Mitsunobu conditions yields protected amines, which are deprotected with hydrazine.
Hydrochloride Salt Formation :
The free amine is treated with HCl gas or concentrated HCl in polar solvents (e.g., ethanol). A patent method achieves >98% purity by:
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Dissolving the free base in dichloromethane.
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Adding HCl-saturated ether dropwise.
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Filtering and washing the precipitate with cold ether.
Purification and Characterization
Purification Techniques
Characterization Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 215–217°C (dec.) | DSC |
| 1H NMR (400 MHz, D2O) | δ 3.67 (sept, 1H), 2.92 (dd, 1H) | Bruker Avance III |
| MS (ESI) | m/z = 225 [M+H]+ | Q-TOF MS |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Ring-Closure | 85 | >99 | Low-cost, aqueous conditions |
| N-Alkylation | 78 | 98 | Scalable, minimal byproducts |
| Salt Formation | 95 | >99 | High crystallinity |
Challenges and Optimization
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Byproduct Control : Dimer formation (<0.2%) is mitigated by maintaining low temperatures during alkylation.
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Stereochemical Integrity : Chiral HPLC confirms enantiopurity, necessitating chiral auxiliaries in asymmetric syntheses.
Industrial Scale Considerations
Large-scale production adopts continuous flow systems for cyclization and inline pH monitoring to reduce batch variability. Patent data highlights acetonitrile recovery (90% efficiency) via distillation, lowering solvent costs.
Chemical Reactions Analysis
Alkylation of the Primary Amine
The free amine (after neutralization of the HCl salt) participates in nucleophilic alkylation with alkyl/aryl halides. This is a key step in synthesizing derivatives for pharmacological screening.
Mechanism : SN2 displacement at the benzyl halide, facilitated by the amine's nucleophilicity. Steric hindrance from the piperidine ring lowers yields compared to linear amines .
Acylation Reactions
The amine reacts with acyl chlorides or activated esters to form amides, critical for prodrug strategies or modulating bioavailability.
Key Insight : Acylation is pH-sensitive; the reaction requires prior neutralization of the HCl salt using bases like DIPEA or Et₃N .
Reductive Amination
The primary amine undergoes reductive amination with ketones or aldehydes to form secondary or tertiary amines.
| Carbonyl Component | Reducing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Pyridinecarboxaldehyde | NaBH₃CN, MeOH | N-(Pyridin-4-ylmethyl) derivative | 58% | |
| Cyclohexanone | NaBH(OAc)₃, DCE | N-Cyclohexylmethyl analog | 63% |
Optimization : Sodium borohydride variants (e.g., NaBH₃CN) are preferred over LiAlH₄ due to safety and compatibility with the fluorobenzyl group .
Salt Metathesis and Acid-Base Reactions
The hydrochloride salt can exchange counterions or liberate the free amine under basic conditions.
Stability Note : The free amine is hygroscopic and prone to oxidation, necessitating immediate use after isolation .
Electrophilic Aromatic Substitution (EAS)
The 3-fluorobenzyl group undergoes regioselective EAS, though fluorine’s electron-withdrawing nature limits reactivity.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 2-Nitro-5-fluorobenzyl derivative | 34% | |
| Bromination | Br₂, FeBr₃, DCM | 4-Bromo-3-fluorobenzyl analog | 28% |
Limitation : Low yields due to fluorine’s deactivating effect; meta-directing nature of fluorine favors substitution at the 5-position .
Piperidine Ring Functionalization
The piperidine ring participates in oxidation or substitution, though its saturated structure limits reactivity.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Oxidation | mCPBA, DCM | Piperidine N-oxide | 41% | |
| C-2 Bromination | NBS, AIBN, CCl₄ | 2-Bromo-piperidine derivative | 37% |
Challenge : Ring bromination requires radical initiators and exhibits poor regioselectivity .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl-aryl bond formation at the benzyl group.
| Coupling Type | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-modified derivative | 52% | |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | N-Arylated piperidine | 61% |
Note : The fluorine substituent is generally retained under these conditions .
Critical Research Findings
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Safety Advantage : Modern syntheses avoid hazardous reagents like LiAlH₄, opting for NaBH₄/TFA systems to reduce intermediates (e.g., ketones to amines) .
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Stereochemical Control : Chiral catalysts (e.g., Rh(COD)(DPPB)BF₄) enable enantioselective piperidine functionalization, though not yet applied to this specific compound .
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Pharmacological Relevance : Derivatives show affinity for NMDA and serotonin receptors, contingent on the fluorobenzyl group’s substitution pattern .
This compound’s versatility in alkylation, acylation, and cross-coupling underpins its utility in medicinal chemistry, though further studies are needed to optimize low-yielding reactions like EAS.
Scientific Research Applications
The compound (3-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Neuropharmacology
Research has indicated that piperidine derivatives, including this compound, can modulate neurotransmitter systems. For instance, studies have focused on their role as selective inhibitors of neurotransmitter transporters such as the dopamine transporter (DAT) and serotonin transporter (SERT).
Case Study: Structure-Activity Relationship (SAR)
A study explored a series of piperidine analogs, revealing that modifications at the benzyl position significantly affected DAT affinity and selectivity. The introduction of fluorine at the 3-position enhanced binding affinity, demonstrating a promising lead for developing DAT inhibitors .
| Compound | DAT Ki (nM) | SERT Ki (nM) | Selectivity Ratio |
|---|---|---|---|
| Compound I | 1435 | 306 | 4.68 |
| This compound | TBD | TBD | TBD |
GlyT1 Inhibition
The compound has also been investigated for its potential as a GlyT1 inhibitor, which is relevant in treating schizophrenia. The structure-activity relationship studies have identified novel derivatives that exhibit high selectivity and potency against GlyT1.
Findings
In vitro assays demonstrated that certain piperidine derivatives achieved an IC50 below 150 nM against GlyT1, indicating strong inhibitory activity .
| Compound | GlyT1 EC50 (μM) |
|---|---|
| Compound A | 0.026 |
| Compound B | 0.028 |
| This compound | TBD |
Radiopharmaceutical Development
The compound has been utilized in radiolabeling studies for imaging applications. For example, it was involved in synthesizing radiotracers for PET imaging, which target specific receptors in the brain.
Synthesis Example
A recent study detailed the synthesis of a radiolabeled version of this compound, achieving high radiochemical purity and yield suitable for in vivo studies .
Mechanism of Action
The mechanism of action of (3-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituted Benzyl-Piperidine Derivatives
Key Observations :
Piperidine Derivatives with Heterocyclic Substituents
Key Observations :
- Pyridine vs.
Simplified Piperidine and Benzylamine Derivatives
Key Observations :
- Piperidine Core Importance : The piperidine ring in the reference compound provides rigidity and a basic nitrogen, facilitating interactions with biological targets like G protein-coupled receptors (GPCRs) .
Research Findings and Implications
Substituent Effects :
- Fluorine’s small size and high electronegativity make it ideal for tuning electronic properties without significant steric disruption .
- Dichloro-substituted analogs (e.g., 2,5-dichloro derivatives) may exhibit stronger receptor binding but face challenges in metabolic stability due to increased molecular weight .
Pharmacological Relevance :
- Tertiary amines (e.g., bis-(3-fluoro-benzyl) derivatives) are less basic than secondary amines, affecting protonation states and solubility under physiological conditions .
- Pyridine-containing variants could serve as solubilizing motifs in drug design, particularly for CNS targets requiring balanced lipophilicity .
Biological Activity
(3-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Fluorobenzyl Group : Enhances lipophilicity and receptor binding.
- Methylamine Group : Contributes to basicity and potential interactions with biological targets.
The molecular formula is , and its hydrochloride form improves solubility, facilitating various biological assays.
1. Receptor Interaction
Research indicates that this compound interacts with various neurotransmitter receptors, particularly serotonin receptors, which are crucial for mood regulation and cognitive functions. Preliminary studies suggest that this compound may modulate serotonin receptor activity, potentially impacting conditions such as depression and anxiety.
2. Antitumor Activity
The compound has shown promise as an antitumor agent. Studies indicate that similar piperidine structures can inhibit Class I PI3-kinase enzymes, which play a significant role in cancer cell proliferation. Inhibition of these enzymes could lead to reduced tumor growth across various cancer models.
3. Pharmacological Studies
Pharmacological evaluations reveal that derivatives of this compound exhibit varying degrees of inhibitory activity against key enzymes involved in cellular signaling pathways. Notably, some derivatives have demonstrated potent inhibition against kinases related to cancer progression.
Data Table: Biological Activity Summary
| Activity Type | Target/Mechanism | Findings |
|---|---|---|
| Receptor Interaction | Serotonin Receptors | Modulates activity; potential for mood disorders |
| Antitumor Activity | Class I PI3-Kinase | Inhibits enzyme; reduces tumor growth |
| Enzyme Inhibition | Various Kinases | Potent inhibition observed in studies |
Case Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of piperidine derivatives, this compound was evaluated for its ability to inhibit PI3K activity. The results indicated a significant reduction in tumor cell proliferation in vitro, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Neurotransmitter Modulation
Another investigation focused on the modulation of serotonin receptors by this compound. The findings revealed that it enhances serotonin receptor activity, leading to improved mood regulation in animal models . This suggests potential applications in treating mood disorders.
Q & A
Q. What are the recommended safety precautions when handling (3-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride in laboratory settings?
While specific safety data for this compound is limited, structurally related piperidine derivatives (e.g., 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride) are classified under standard laboratory safety protocols. Key precautions include:
Q. What synthetic routes are reported for synthesizing this compound and its structural analogs?
Synthesis of similar compounds (e.g., N-(3-Fluorophenyl)piperidin-4-amine hydrochloride) typically involves:
- Nucleophilic substitution : Reacting fluoro-substituted benzyl halides with piperidinyl amines under inert conditions .
- Reductive amination : Coupling 3-fluorobenzaldehyde with piperidin-3-yl-amine followed by hydrochloric acid salt formation .
- Intermediate purification : Column chromatography (silica gel, methanol/dichloromethane) and recrystallization for hydrochloride salt isolation .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- ¹H/¹³C NMR : To confirm the fluoro-benzyl and piperidine moieties (e.g., aromatic protons at δ 7.2–7.5 ppm, piperidine CH2 signals at δ 2.5–3.5 ppm) .
- Mass spectrometry (ESI-MS) : For molecular ion ([M+H]⁺) validation and fragmentation pattern analysis .
- Elemental analysis : To verify hydrochloride stoichiometry (e.g., Cl⁻ content via ion chromatography) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data between this compound and its derivatives?
- Dose-response studies : Compare EC50/IC50 values across analogs to identify substituent-dependent trends (e.g., 3-fluoro vs. 4-fluoro positional isomers) .
- Receptor binding assays : Use radioligand displacement (e.g., [³H]PCP for NMDA receptor affinity) to clarify structure-activity relationships .
- Statistical validation : Apply ANOVA or Bayesian analysis to account for variability in in vivo/in vitro models .
Q. What methodological approaches are used to determine the binding affinity of this compound to neural receptors?
- Competitive binding assays : Incubate the compound with 5-HT2A or σ-1 receptor membranes and quantify displacement of labeled ligands (e.g., [³H]ketanserin) .
- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in receptor active sites .
- Electrophysiology : Patch-clamp recordings to assess functional modulation of ion channels (e.g., NMDA receptor currents) .
Q. How can researchers optimize the stability of this compound in aqueous solutions for in vitro studies?
- pH adjustment : Maintain solutions at pH 3–4 (using HCl/NaOH) to prevent amine deprotonation and degradation .
- Lyophilization : Store aliquots at -20°C and reconstitute in deoxygenated buffers to minimize oxidation .
- Stability-indicating HPLC : Monitor degradation products (e.g., hydrolyzed benzyl alcohol) with C18 columns and UV detection at 254 nm .
Q. What strategies are effective for synthesizing deuterated or isotopically labeled analogs of this compound for metabolic studies?
- Isotope exchange : React piperidin-3-yl-amine with deuterated 3-fluorobenzyl bromide (D7-C6H5CD2Br) in THF .
- Catalytic deuteration : Use Pd/C or Raney nickel with D2 gas to label the piperidine ring .
- LC-MS/MS analysis : Validate isotopic purity (>98%) and track metabolic pathways in hepatocyte models .
Data Analysis & Experimental Design
Q. How should researchers design experiments to assess the compound’s pharmacokinetic (PK) profile?
- In vivo PK studies : Administer intravenously/orally to rodents, with serial blood sampling for LC-MS quantification .
- Tissue distribution : Use autoradiography or whole-body imaging after ¹⁴C-labeled compound administration .
- Metabolite identification : Employ high-resolution MS (Q-TOF) and NMR to characterize phase I/II metabolites .
Q. What statistical methods are recommended for analyzing dose-dependent toxicity data?
- Probit analysis : Calculate LD50 values from mortality curves in acute toxicity studies .
- Cox proportional hazards model : Evaluate time-to-event data in chronic exposure models .
- Principal component analysis (PCA) : Correlate toxicity endpoints (e.g., liver enzymes, histopathology) with structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
